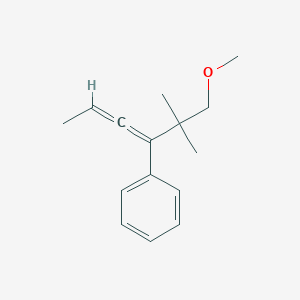
Destruxin DE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Destruxin DE is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. This compound has a unique structure consisting of a 19-membered ring that includes five amino acid residues and an α-hydroxy acid derivative containing a terminal epoxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Destruxin DE involves several key steps, including the formation of a hydroxyacid–proline dipeptide with an acetonide-protected diol moiety. This protected diol is then converted to an epoxide after macrocyclization . The synthesis is typically carried out using solid-phase peptide synthesis followed by macrolactonization in solution .
Industrial Production Methods: Industrial production of this compound is achieved through solution-phase synthesis on a gram scale. This method involves the removal of the isopropylidene acetal under weakly acidic conditions, followed by selective tosylation of the resulting primary alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: Destruxin DE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the terminal epoxide in its structure makes it particularly reactive towards nucleophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide can lead to the formation of diols, while reduction can yield alcohols .
Applications De Recherche Scientifique
Destruxin DE has a wide range of scientific research applications:
Mécanisme D'action
Destruxin DE exerts its effects through multiple molecular targets and pathways. It binds to various proteins, including cytoskeletal components and proteins involved in cell motility, transcription, and translation . This binding disrupts cellular structures and processes, leading to cell death . In insects, this compound inhibits hemolymph immune responses by targeting the immune factor hemocytin, preventing hemocyte aggregation and disrupting immune functions .
Comparaison Avec Des Composés Similaires
Destruxin DE is part of a family of destruxins, which include compounds like Destruxin A, B, and E. These compounds share similar structures but differ in their specific amino acid residues and functional groups . For example, Destruxin A and B are known for their insecticidal and immunosuppressive activities, while Destruxin E has been studied for its effects on osteoclast-like cells . The unique structure of this compound, particularly its terminal epoxide, distinguishes it from other destruxins and contributes to its specific biological activities .
Similar Compounds:
- Destruxin A
- Destruxin B
- Destruxin E
- Trichodestruxin A, B, C, and D
This compound’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.
Propriétés
| 76689-14-0 | |
Formule moléculaire |
C29H47N5O8 |
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-[[(2S)-oxiran-2-yl]methyl]-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37)/t17-,18-,19-,20-,21+,23-,24-/m0/s1 |
Clé InChI |
NIAYGGCQOYIHAF-OHOJESAGSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)C[C@H]3CO3)C)C)C(C)C)C |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


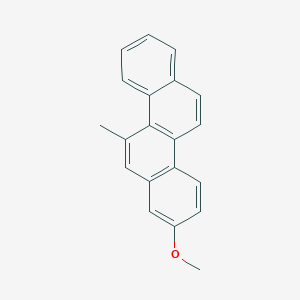


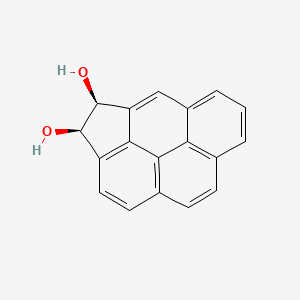
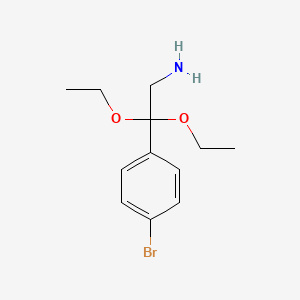
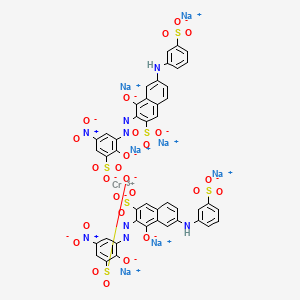

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
